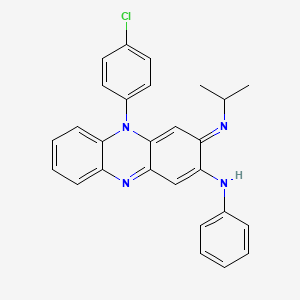
2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid
Übersicht
Beschreibung
2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C6H4F3NO2S and its molecular weight is 211.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of 2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid is AMP-activated Protein Kinase (AMPK) . AMPK is a central energy regulator and is considered a high-value target for metabolic disorders .
Mode of Action
This compound, also known as Activator-3, is an AMP mimetic and a potent pan-AMPK activator . It likely shares a common activation mode for AMPK activation with AMP . Activator-3 enhances AMPK phosphorylation by the upstream kinase LKB1 and protects the AMPK complex against dephosphorylation by PP2C . Molecular modeling analyses followed by in vitro mutant AMPK enzyme assays demonstrate that Activator-3 interacts with R70 and R152 of the CBS1 domain on the AMPK γ subunit near the AMP binding site .
Biochemical Pathways
The activation of AMPK by this compound leads to the replenishment of ATP and cellular energy balance by down-regulating ATP consuming processes and accelerating ATP generation process . This is achieved through the allosteric regulation of AMPK, leading to a change in the conformation and phosphorylation of the Thr172 at the kinase domain .
Pharmacokinetics
This compound displays a good pharmacokinetic profile in rat blood plasma with minimal brain penetration property . This suggests that the compound has good bioavailability.
Result of Action
Oral treatment of High Sucrose Diet (HSD) fed diabetic rats with a 10 mg/kg dose of this compound once a day for 30 days significantly enhanced glucose utilization, improved lipid profiles, and reduced body weight . This demonstrates that this compound is a potent AMPK activator that can alleviate the negative metabolic impact of a high sucrose diet in a rat model .
Biochemische Analyse
Biochemical Properties
2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid is known to interact with several key enzymes and proteins involved in metabolic regulation. One of the primary interactions is with AMP-activated protein kinase (AMPK), a central energy regulator in cells . This compound acts as a potent activator of AMPK, enhancing its phosphorylation by upstream kinase LKB1 and protecting the AMPK complex against dephosphorylation by protein phosphatase 2C . The interaction with AMPK involves binding to the CBS1 domain on the AMPK γ subunit near the AMP binding site . This activation leads to a cascade of metabolic effects, including the downregulation of ATP-consuming processes and the acceleration of ATP generation.
Cellular Effects
The effects of this compound on cellular processes are profound. By activating AMPK, this compound influences various cell functions, including cell signaling pathways, gene expression, and cellular metabolism . In diabetic rat models, treatment with this compound significantly enhanced glucose utilization, improved lipid profiles, and reduced body weight . These effects are indicative of its potential therapeutic benefits in managing metabolic disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the activation of AMPK . The binding of this compound to the CBS1 domain on the AMPK γ subunit induces a conformational change that enhances the phosphorylation of AMPK by LKB1 . This phosphorylation event is crucial for the activation of AMPK, which in turn regulates various downstream metabolic pathways. Additionally, this compound protects the AMPK complex from dephosphorylation, ensuring sustained activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over extended periods. Studies have shown that this compound maintains its stability and continues to activate AMPK over time . In diabetic rat models, daily oral treatment with this compound for 30 days resulted in significant metabolic improvements . These findings suggest that the compound has a stable and sustained effect on cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In diabetic rats, a dose of 10 mg/kg administered once daily for 30 days significantly enhanced glucose utilization and improved lipid profiles . The effects at higher doses have not been extensively studied, and potential toxic or adverse effects at such doses remain to be determined.
Metabolic Pathways
This compound is involved in metabolic pathways regulated by AMPK . By activating AMPK, this compound influences pathways related to glucose and lipid metabolism. The activation of AMPK leads to the downregulation of ATP-consuming processes and the upregulation of ATP-generating processes, thereby maintaining cellular energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with AMPK . This compound displays a good pharmacokinetic profile in rat blood plasma with minimal brain penetration . The specific transporters or binding proteins involved in its distribution are not well characterized, but its effects on cellular localization and accumulation are evident from its sustained activation of AMPK.
Subcellular Localization
The subcellular localization of this compound is primarily associated with its interaction with AMPK . The binding of this compound to the CBS1 domain on the AMPK γ subunit suggests its localization near the AMP binding site . This localization is crucial for its role in activating AMPK and regulating metabolic processes.
Eigenschaften
IUPAC Name |
2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2S/c7-6(8,9)5-10-3(2-13-5)1-4(11)12/h2H,1H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNODMDGRUQZKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


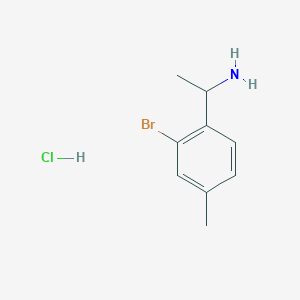
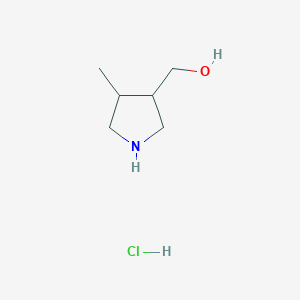
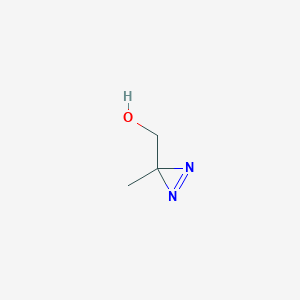
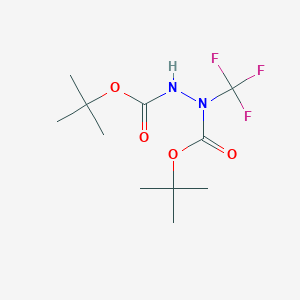
![2-(4-Methanesulfonyl-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B1460350.png)
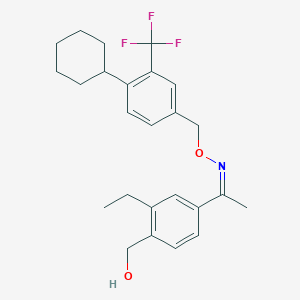
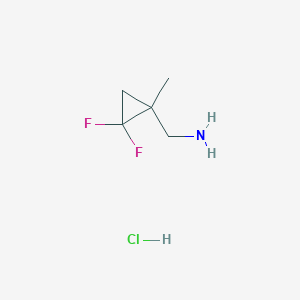
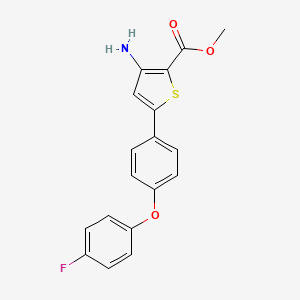
![3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoic acid hydrochloride](/img/structure/B1460359.png)
![Gal[2Ac,346Bn]-beta-SPh](/img/structure/B1460360.png)
![2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic Acid](/img/structure/B1460361.png)
